molecular formula C8H11NO B13526533 (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13526533
M. Wt: 137.18 g/mol
InChI Key: MLRVQWPIBKUBIN-ZETCQYMHSA-N
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Description

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is a chiral organic compound belonging to the class of pyridine derivatives. This compound features a methylpyridyl core, a structure frequently encountered in pharmaceuticals and agrochemicals, and a chiral ethanol group, making it a valuable intermediate in asymmetric synthesis . The core 4-methylpyridin-2-yl structure is recognized as a key pharmacophore in medicinal chemistry research. Similar structural motifs have been investigated for their interaction with biological targets, such as nitric oxide synthase, suggesting potential research applications in developing enzyme inhibitors or regulators . The chiral center of this enantiopure (S)-configured compound provides a specific three-dimensional structure that is critical for studying stereoselective reactions and for the synthesis of novel compounds with targeted biological activity. As a building block, it can be utilized in the research and development of potential active molecules, contributing to the exploration of new therapeutic agents. This product is provided exclusively for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(4-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1

InChI Key

MLRVQWPIBKUBIN-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=NC=C1)[C@H](C)O

Canonical SMILES

CC1=CC(=NC=C1)C(C)O

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of 1-(4-Methylpyridin-2-yl)ethanone

A common synthetic route to (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is the asymmetric reduction of the corresponding ketone, 1-(4-Methylpyridin-2-yl)ethanone. This can be achieved using chiral catalysts or biocatalysts.

  • Chiral Catalytic Hydrogenation : Using chiral transition metal catalysts such as ruthenium or rhodium complexes with chiral ligands (e.g., BINAP derivatives) to reduce the ketone selectively to the (S)-alcohol.
  • Biocatalytic Reduction : Employing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) that selectively reduce the ketone to the (S)-alcohol under mild conditions.

Typical reaction conditions involve mild temperatures (0–60 °C), solvents like tetrahydrofuran (THF) or methanol, and hydrogen gas or NAD(P)H cofactor regeneration systems for enzymatic methods.

Grignard or Organometallic Addition to 4-Methylpyridin-2-carbaldehyde

Another approach is the nucleophilic addition of methyl nucleophiles to 4-methylpyridin-2-carbaldehyde:

Specific Literature Procedures

Method A: Reductive Amination and Subsequent Reduction (Adapted from RSC Medicinal Chemistry)

  • Starting from 4-methylpyridin-2-amine and acetaldehyde derivatives.
  • Reaction with tosyl acid and 2-isocyanopentane in methanol at 70 °C for 12 hours.
  • Workup by aqueous extraction and silica gel chromatography purification.
  • This method is primarily used for related imidazo[1,2-a]pyridine derivatives but can be adapted for the target compound.

Method B: Enzymatic Reduction (Reported in Medicinal Chemistry and Biocatalysis Literature)

  • Use of recombinant ketoreductases to reduce 1-(4-methylpyridin-2-yl)ethanone.
  • Reaction in aqueous buffer with NADPH cofactor recycling.
  • High enantiomeric excess (>95%) of this compound obtained.
  • Reaction times vary from 12 to 48 hours at 25–30 °C.

Method C: Asymmetric Catalytic Hydrogenation (General Procedure)

  • Catalyst: Rhodium or ruthenium complex with chiral diphosphine ligands.
  • Solvent: Methanol or ethanol.
  • Hydrogen pressure: 1–5 atm.
  • Temperature: Ambient to 50 °C.
  • Yield: 80–95% with enantiomeric excess up to 99%.

Data Table: Summary of Preparation Methods

Method Starting Material Catalyst/Conditions Yield (%) Enantiomeric Excess (ee) Notes
Asymmetric Reduction 1-(4-Methylpyridin-2-yl)ethanone Chiral Rh/Ru catalyst, H2, MeOH 85–95 95–99% Requires chiral ligand synthesis
Biocatalytic Reduction 1-(4-Methylpyridin-2-yl)ethanone Ketoreductase, NADPH, buffer 70–90 >95% Mild conditions, environmentally friendly
Nucleophilic Addition 4-Methylpyridin-2-carbaldehyde Methylmagnesium bromide + chiral ligand 60–80 80–95% Requires careful control of stereochemistry
Reductive Amination Route 4-Methylpyridin-2-amine + acetaldehyde Tosyl acid, MeOH, 70 °C 60–75 Not specified Adapted from imidazo-pyridine syntheses

Research Findings and Analytical Data

  • NMR Characterization : The this compound shows characteristic ^1H NMR signals with a methine proton adjacent to the hydroxyl group appearing as a quartet (~4.5 ppm) and the methyl group as a doublet (~1.5 ppm), consistent with the chiral center.
  • Chiral HPLC Analysis : Used to determine enantiomeric excess, with typical retention times differing for (S) and (R) enantiomers.
  • Optical Rotation : The (S)-enantiomer exhibits a specific rotation [α]_D typically reported in literature, confirming stereochemistry.
  • X-ray Crystallography : When available, confirms absolute configuration and molecular conformation.

Notes on Scale-Up and Practical Considerations

  • Enzymatic methods are preferred for green chemistry and scalability due to mild conditions and high selectivity.
  • Catalytic asymmetric hydrogenation requires access to chiral ligands and hydrogenation equipment.
  • Nucleophilic addition methods need strict temperature and moisture control to maintain stereoselectivity.
  • Purification often involves silica gel chromatography or preparative HPLC to isolate the pure (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methyl-2-pyridyl ketone.

    Reduction: 4-Methyl-2-pyridylethane.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring that is substituted with a methyl group at the 4-position and an ethanol group at the 1-position. It is also known as (S)-4-methyl-2-pyridin-1-ylethan-1-ol. The molecular weight of the compound is approximately 137.18 g/mol.

Scientific Research Applications

This compound has applications in scientific research:

  • Chemistry It is used as a chiral building block in synthesizing complex organic molecules.
  • Biology It is investigated for its potential as a ligand in biochemical assays and studies.
  • Medicine It is explored for its potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds.
  • Industry It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

This compound, also known as 4-Methyl-2-pyridyl ethanol, is a chiral compound with potential in biological applications. Its structure gives it biological activities, making it a subject of interest in medicinal chemistry and pharmacology. It can bind to molecular targets, modulating their activity, and has been investigated as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism that has implications in neurodegenerative diseases and cancer therapy.

Synthesis of Pyridine Derivatives

This compound can be used to synthesize various pyridine derivatives. For example, whole cells of Burkholderia sp. MAK1 have the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Several methylpyridines and methylated pyrazines were converted to appropriate N-oxides . Pyridine-2,6-diol was also transformed by Burkholderia sp .

Solid Solution Synthesis

Mechanism of Action

The mechanism of action of (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds:

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol

  • Structure : 4-methylpyridine backbone with (S)-configured hydroxymethyl group.
  • Synthesis : Presumed to involve asymmetric hydrogenation or enzymatic resolution to achieve enantiopurity.

1-(Pyridin-2-yl)ethan-1-ol

  • Structure : Lacks the 4-methyl group and is typically racemic.
  • Synthesis : Produced via Ni-catalyzed hydrogenation of 2-acetylpyridine using phenylsilane (PhSiH₃) in aqueous media at room temperature (24 h reaction time) .

1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (Compound 119) Structure: Benzophenone core with a pyrrolidinyl-hydroxymethyl side chain. Synthesis: Synthesized from 4-acetylbenzaldehyde and L-prolinol via reductive amination, achieving 99% yield after silica chromatography .

Reactivity and Functional Group Influence

  • Steric Effects : The 4-methyl group in this compound may hinder nucleophilic attack at the pyridine ring compared to 1-(pyridin-2-yl)ethan-1-ol. This could alter its efficacy in metal coordination or catalytic cycles.
  • Chirality : The (S)-configuration is critical for enantioselective applications, unlike the racemic 1-(pyridin-2-yl)ethan-1-ol in , which lacks stereochemical control .
  • Electronic Effects : The electron-donating methyl group at the 4-position could modulate the pyridine ring’s basicity, affecting hydrogen-bonding interactions or catalyst-substrate binding.

Biological Activity

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol, also known as 4-Methyl-2-pyridyl ethanol, is a chiral compound with significant potential in various biological applications. Its unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data.

  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight: 137.18 g/mol
  • IUPAC Name: this compound

The compound's chirality contributes to its specific interactions with biological targets, influencing its pharmacological properties.

This compound acts primarily as a ligand in biochemical assays. It can bind to various molecular targets, modulating their activity. The exact mechanism depends on the context of its use, including its role in enzyme inhibition or receptor modulation. For instance, it has been investigated for its potential as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism that has implications in neurodegenerative diseases and cancer therapy .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities. A study evaluated various monomeric alkaloids and found that some derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, similar pyridine derivatives have shown promising antimicrobial effects.

Case Studies

  • KMO Inhibition Study:
    • A series of KMO inhibitors were developed based on the structure of this compound. These compounds demonstrated enhanced potency in cellular assays, indicating their potential therapeutic applications in treating conditions associated with KMO activity .
  • Antifungal Activity Assessment:
    • A study on pyridine derivatives showed that certain compounds exhibited antifungal activity against various strains. While direct testing on this compound was not reported, the structural similarities suggest that it may possess comparable antifungal properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/EnzymeMIC (mg/mL)Reference
4-MethylpyridineAntibacterialS. aureus, E. coli0.0039 - 0.025
KMO Inhibitor based on this compoundEnzyme InhibitionKynurenine 3-monooxygenasePotency pIC50 ~8.0
Pyridine DerivativeAntifungalVarious fungal strainsNot specified

Q & A

Q. What are the common synthetic routes for (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol, and what factors influence enantiomeric excess?

  • Methodological Answer : The enantioselective synthesis of this compound can be achieved via biocatalytic reduction using alcohol dehydrogenases (ADHs). For example, asymmetric reduction of ketone precursors (e.g., 4-methylpyridin-2-yl acetophenone derivatives) with (S)-ADHs yields the (S)-enantiomer with high enantiomeric excess (>99% ee). Key factors include:
  • Substrate specificity : The 4-methylpyridin-2-yl group enhances steric hindrance, favoring selective reduction .
  • Reaction conditions : pH, temperature, and cofactor regeneration systems (e.g., NADH/NADPH) critically affect enzyme activity and yield .
    Table 1 : Comparison of Biocatalytic Methods
PrecursorEnzyme Usedee (%)Yield (%)Reference
4-Methylpyridin-2-yl acetophenone(S)-ADH>9985–90
Analogous aryl ketonesADH variants87–9575–88

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and determine stereochemical purity (e.g., 88–99% ee) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity. Key signals include:
  • Hydroxyl proton (δ 1.5–2.0 ppm, broad singlet).
  • Pyridinyl aromatic protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 151.23 [M+H]+^+) and fragmentation patterns .

Q. How is the absolute configuration of this compound determined crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:
  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts .
  • Flack parameter : Values near 0 confirm the (S)-configuration by establishing chirality via anomalous dispersion effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical purity data from different analytical techniques?

  • Methodological Answer : Discrepancies between chiral HPLC and NMR-derived ee values often arise from solvent effects or impurities. Mitigation strategies:
  • Cross-validation : Use multiple techniques (e.g., HPLC, NMR with chiral shift reagents) .
  • Dynamic kinetic resolution : Monitor reaction progress to distinguish kinetic vs. thermodynamic control in enantiomer formation .

Q. What strategies optimize enantioselective synthesis of this compound in high yield and purity?

  • Methodological Answer :
  • Enzyme engineering : Directed evolution of ADHs improves substrate acceptance and turnover for 4-methylpyridin-2-yl derivatives .
  • Solvent engineering : Biphasic systems (e.g., water/MTBE) enhance substrate solubility and enzyme stability, increasing yield to >90% .
  • Cofactor recycling : NADPH regeneration via glucose dehydrogenase reduces costs and improves sustainability .

Q. How does the 4-methylpyridin-2-yl substituent influence reactivity in catalytic asymmetric reactions?

  • Methodological Answer : The substituent’s electronic and steric effects modulate reactivity:
  • Steric hindrance : The methyl group at the 4-position directs ADH binding, favoring (S)-enantiomer formation .
  • Electronic effects : Pyridinyl nitrogen stabilizes transition states via hydrogen bonding with catalytic residues in ADHs .

Q. What role do reaction conditions (solvent, temperature) play in kinetic vs. thermodynamic control during synthesis?

  • Methodological Answer :
  • Low temperatures (<25°C) favor kinetic control, trapping the (S)-enantiomer early in the reaction .
  • Polar solvents (e.g., ethanol) stabilize transition states, accelerating enantioselective reduction but risking racemization at higher temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in reported enantiomeric excess values across studies?

  • Methodological Answer : Variations often stem from differences in:
  • Analytical protocols : Column aging in HPLC or improper NMR integration thresholds.
  • Sample preparation : Residual solvents or moisture can skew results. Standardize protocols using validated reference materials .

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